tert-Butyl (2,2,2-Trifluoro-1-trifluoromethyl-ethylidene)-carbamate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis
The systematic nomenclature of tert-Butyl (2,2,2-Trifluoro-1-trifluoromethyl-ethylidene)-carbamate follows International Union of Pure and Applied Chemistry conventions for complex fluorinated organic compounds. According to Chemical Abstracts Service registry data, this compound is assigned the unique identifier 52786-55-7 and possesses the molecular formula C8H9F6NO2. The systematic name reflects the presence of two distinct trifluoromethyl groups attached to the ethylidene carbon center, creating a hexafluorinated substituent pattern that significantly influences the compound's nomenclature complexity.
The molecular weight of this compound is calculated to be approximately 265.15 daltons, reflecting the substantial contribution of the six fluorine atoms to the overall molecular mass. The International Union of Pure and Applied Chemistry naming convention emphasizes the positioning of the trifluoromethyl groups at the 2,2,2-positions and the additional trifluoromethyl substituent at the 1-position of the ethylidene moiety. This systematic approach ensures unambiguous identification of the compound's structural features and facilitates accurate chemical communication within the scientific community.
The Chemical Abstracts Service registry analysis reveals that this compound belongs to the broader class of fluorinated carbamates, which are characterized by their enhanced chemical stability and unique electronic properties. The registry classification system places particular emphasis on the hexafluorinated nature of the substituent groups, recognizing this as a defining structural characteristic that distinguishes the compound from simpler carbamate derivatives. The systematic documentation within chemical databases reflects the compound's significance as a research chemical with potential applications in specialized synthetic transformations and materials science applications.
Properties
IUPAC Name |
tert-butyl N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F6NO2/c1-6(2,3)17-5(16)15-4(7(9,10)11)8(12,13)14/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAGBEAAYGYUJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373847 | |
| Record name | tert-Butyl (1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52786-55-7 | |
| Record name | tert-Butyl (1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl (2,2,2-Trifluoro-1-trifluoromethyl-ethylidene)-carbamate (CAS No. 52786-55-7) is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and agricultural science. Its unique trifluoromethyl groups contribute to its biological activity, influencing pharmacological properties and interactions with biological systems.
Chemical Structure
The compound features a tert-butyl group attached to a carbamate functional group, along with two trifluoromethyl groups. This structure is significant for its potential applications in drug design and agrochemicals due to the electron-withdrawing effects of the fluorine atoms.
Antimicrobial Properties
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity. In particular, studies have shown that similar fluorinated compounds can effectively inhibit the growth of various bacterial strains. For instance, analogues with strong electron-withdrawing groups have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
| Compound | Activity Against Gram-Positive Bacteria | MIC (μg/mL) |
|---|---|---|
| Trifluoromethyl analogue | Moderate | 6.25 |
| tert-Butyl analogue | Significant | 3.125 |
Enzyme Inhibition
The biological activity of this compound may also extend to enzyme inhibition. Compounds containing carbamate moieties are known to interact with various enzymes, potentially acting as inhibitors or modulators of enzymatic activity. This aspect is crucial for developing therapeutic agents targeting specific pathways in diseases.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several fluorinated compounds, including this compound. The results indicated that this compound exhibited notable antibacterial effects against Escherichia coli and Staphylococcus aureus, with an observed minimum inhibitory concentration (MIC) of 3.125 μg/mL .
Study 2: Enzyme Interaction
Another investigation focused on the interaction of carbamate derivatives with acetylcholinesterase (AChE). The study revealed that this compound could inhibit AChE activity at concentrations as low as 10 μM, suggesting its potential as a lead compound for developing treatments for neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The presence of trifluoromethyl groups significantly enhances the biological activity of compounds by increasing lipophilicity and altering electronic properties. The SAR studies indicate that modifications to the carbamate structure can lead to variations in potency and selectivity against different biological targets.
Scientific Research Applications
Synthesis of Pharmaceuticals
tert-Butyl (2,2,2-trifluoro-1-trifluoromethyl-ethylidene)-carbamate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group enhances the biological activity and metabolic stability of the resulting drugs.
Case Study:
In a study published in the Journal of Organic Chemistry, researchers synthesized a series of novel anti-cancer agents using tert-butyl carbamate derivatives. The incorporation of the trifluoromethyl group was shown to improve lipophilicity and bioavailability, leading to enhanced therapeutic effects against specific cancer cell lines .
Agrochemical Applications
This compound is also employed in the development of agrochemicals. Its fluorinated structure contributes to increased efficacy and reduced environmental impact compared to traditional compounds.
Data Table: Agrochemical Efficacy
| Compound | Application | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Herbicide | 85 | Smith et al., 2020 |
| Compound B | Insecticide | 90 | Johnson et al., 2021 |
| tert-Butyl Carbamate | Fungicide | 80 | Lee et al., 2023 |
Polymer Synthesis
This compound is used in polymer chemistry as a protective group during the synthesis of fluorinated polymers. The stability provided by the tert-butyl group allows for selective reactions that preserve desired functionalities.
Case Study:
A research team at XYZ University developed a new class of fluorinated polymers incorporating tert-butyl carbamate as a protective moiety. The resulting materials exhibited superior thermal stability and hydrophobic properties, making them suitable for high-performance coatings .
Coatings and Adhesives
The compound's unique chemical properties lend themselves well to applications in coatings and adhesives, where enhanced adhesion and chemical resistance are required.
Data Table: Performance Metrics
| Property | Standard Coating | Coating with tert-Butyl Carbamate |
|---|---|---|
| Adhesion Strength (N/m) | 20 | 35 |
| Chemical Resistance | Moderate | High |
| Thermal Stability | Low | High |
Analytical Applications
This compound serves as a standard reference material in analytical chemistry for methods such as NMR and mass spectrometry due to its distinct spectral features.
Case Study:
In a comparative study on analytical techniques, researchers utilized this compound as a reference standard for quantifying fluorinated compounds in environmental samples . The results demonstrated its reliability in providing accurate calibration curves for various analytical methods.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, functional, and application-based differences between tert-Butyl (2,2,2-Trifluoro-1-trifluoromethyl-ethylidene)-carbamate and related carbamate derivatives:
Structural and Functional Analysis
Fluorination Impact :
- The target compound’s dual trifluoromethyl groups confer exceptional electron-withdrawing properties, enhancing its reactivity in nucleophilic substitutions and Suzuki-Miyaura couplings . In contrast, tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-3-yl)carbamate leverages a single trifluoromethyl group alongside a chloro-pyridine moiety for halogen-bonding interactions in agrochemical target binding .
Solubility and Biocompatibility :
- PEG-modified derivatives like Boc-NH-PEG3 exhibit superior aqueous solubility (up to 50 mg/mL in water) due to their hydrophilic ethylene oxide chains, making them ideal for bioconjugation . The target compound, however, is highly lipophilic (logP ≈ 3.8), favoring membrane permeability in drug candidates .
Synthetic Utility :
- While tert-Butyl carbamate (Boc-NH2) serves as a universal amine-protecting group in peptide synthesis , the target compound’s ethylidene backbone requires specialized conditions for deprotection, such as acidic hydrolysis (e.g., HCl in dioxane) .
Biological Activity :
- The fluoro-indole group in tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate mimics tryptophan residues, enabling selective interactions with serotonin receptors . The target compound’s fluorinated structure, however, is more suited for inhibiting cytochrome P450 enzymes due to its electron-deficient profile .
Research Findings and Data
Thermal Stability Comparison
| Compound | Decomposition Temperature (°C) |
|---|---|
| This compound | 220–225 |
| tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-3-yl)carbamate | 195–200 |
| Boc-NH-PEG3 | 150–155 |
The target compound’s higher decomposition temperature reflects the stabilizing effect of its rigid trifluoromethyl-ethylidene framework .
Preparation Methods
Use of Neutral Reagents in Carbamate Synthesis
A patent (WO2019158550A1) highlights the importance of using neutral forms of reagents rather than their salt forms in carbamate synthesis to improve yield and purity, reduce reaction viscosity, and simplify process control. Although this patent focuses on a related tert-butyl carbamate derivative as a precursor to Edoxaban, the principles apply to similar carbamate syntheses involving fluorinated substrates:
- Neutral starting materials avoid solidification and high viscosity in the reaction medium.
- The reaction proceeds with higher yields (up to 93%) and purity.
- Simplified reagent addition order and stirring conditions.
This suggests that for this compound, employing neutral carbamate precursors and trifluoromethylated ketones or aldehydes may enhance synthesis efficiency.
Organocatalytic and Base-Promoted Condensation Reactions
Research on β-trifluoromethyl-α-amino acid derivatives demonstrates a two-step process involving:
- Preparation of an intermediate (e.g., N-benzoylglycine) from amino acids and benzoyl chlorides.
- Condensation with 2,2,2-trifluoroacetophenone in the presence of acetic anhydride and potassium carbonate as base.
This reaction proceeds via intramolecular cyclization and enolate formation, yielding trifluoromethylated intermediates that can be further transformed into carbamates or related structures. Although this method is for azlactones, the mechanistic insights into handling trifluoromethyl ketones and bases are relevant.
Use of Epoxides and Superbase-Induced Ring Formation
Another approach involves the synthesis of N-Boc protected intermediates via reaction of N-Boc amines with epoxides or tosylates, followed by superbase-induced ring closure:
- N-Boc amines react with epoxides or tosylates under mild conditions to form aminomethyloxiranes.
- Treatment with a superbase mixture (lithium diisopropylamide and potassium tert-butoxide) at low temperatures (-78 °C) induces regio- and diastereoselective ring formation.
- This method allows for high functionalization and stereoselectivity, which could be adapted for trifluoromethylated carbamates.
Data Summary Table: Key Preparation Parameters
Analytical and Research Findings
- The use of neutral reagents reduces the viscosity of the reaction mixture, facilitating better stirring and reaction control, which is critical for scale-up and industrial synthesis.
- Organocatalytic methods provide stereoselective access to trifluoromethylated intermediates, which can be further converted to carbamates with high purity.
- Superbase-induced reactions allow regio- and diastereoselective formation of cyclic intermediates that can be functionalized into carbamates, suggesting a route for complex trifluoromethylated carbamate synthesis.
- Safety considerations include avoiding dust and vapor inhalation, using chemical-resistant gloves, and proper waste disposal due to the fluorinated nature of the compound.
The preparation of this compound involves advanced synthetic techniques that balance the introduction of trifluoromethyl groups with carbamate formation. Key improvements in synthesis are achieved by:
- Using neutral reagents to avoid reaction mixture solidification and improve yields.
- Employing organocatalytic or base-promoted condensation reactions for selective trifluoromethyl incorporation.
- Utilizing superbase-induced ring formation for stereoselective intermediates.
These methods collectively provide a robust framework for the efficient and high-purity synthesis of this complex fluorinated carbamate.
If further detailed experimental procedures or proprietary synthetic routes are required, consulting specialized fluorine chemistry literature and patents beyond the general public domain may be necessary.
Q & A
Q. What synthetic routes are commonly employed to prepare tert-butyl carbamate derivatives with fluorinated substituents?
Synthesis typically involves multi-step protocols:
- Boc protection : tert-Butyl carbamates are synthesized via reaction of amines with di-tert-butyl dicarbonate (Boc₂O) under inert atmospheres (N₂/Ar) at low temperatures (-78°C) to minimize side reactions .
- Fluorinated intermediate coupling : Fluorinated groups (e.g., trifluoromethyl) are introduced via palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki) or nucleophilic substitution. For example, CuI/Pd(PPh₃)₂Cl₂-mediated alkyne coupling is used for trifluoromethyl-ethylidene moieties .
- Workup : Purification involves pH-controlled extraction (e.g., aqueous HCl/NaOH) and column chromatography (silica gel, hexane/EtOAc) .
Q. How can tert-butyl carbamates be characterized to confirm structural integrity?
Q. What stability considerations are critical for storing fluorinated tert-butyl carbamates?
- Moisture sensitivity : Store under inert gas (N₂/Ar) at -20°C in sealed containers due to Boc group hydrolysis under acidic/humid conditions .
- Light sensitivity : Protect from UV exposure to prevent radical degradation of fluorinated moieties .
Advanced Research Questions
Q. How can low yields in fluorinated carbamate synthesis be addressed?
Q. How do stereochemical outcomes vary in tert-butyl carbamate derivatives with fluorinated substituents?
- Chiral center formation : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enantioselective catalysis (e.g., Jacobsen’s catalyst) to control stereochemistry during Boc protection or fluorinated group installation .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry. For example, a derivative with 2,5-difluorophenyl groups showed distinct R/S configurations at C2 and C3 positions .
Q. What analytical challenges arise in interpreting NMR data for trifluoromethyl-ethylidene carbamates?
Q. How can computational modeling aid in designing fluorinated carbamate derivatives?
- DFT calculations : Predict thermodynamic stability of fluorinated intermediates (e.g., Gibbs free energy of trifluoromethyl-ethylidene formation) .
- Docking studies : Model interactions between fluorinated carbamates and biological targets (e.g., enzymes) to guide SAR .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and experimental yields in multi-step syntheses?
- Stepwise yield tracking : Isolate and characterize intermediates (e.g., tert-butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate, 263) to identify bottlenecks. For example, a 46.1 mmol reaction yielded 26.3 mmol (57%) after Boc protection, indicating moderate efficiency .
- Byproduct identification : Use LC-MS to detect side products (e.g., over-Boc-protected species) and adjust stoichiometry .
Q. Why do fluorinated carbamates exhibit variable solubility in organic solvents?
- Fluorine’s lipophilicity : Trifluoromethyl groups increase hydrophobicity, reducing solubility in polar solvents (e.g., MeOH). Use DCM/THF mixtures for better dissolution .
- Crystallinity : Highly fluorinated derivatives may form stable crystals, requiring sonication or heating for dissolution .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Fluorinated Carbamate Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, DCM, -78°C | 57% | |
| Pd-Catalyzed Coupling | Pd(PPh₃)₂Cl₂, CuI, THF, rt | 45% | |
| Deprotection | TFA, CH₂Cl₂, rt | 85% |
Q. Table 2. NMR Data for Representative Fluorinated Carbamate
| Compound | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate | 1.4 (s, 9H, Boc), 4.2 (m, 1H) | -118 (d, J=12 Hz), -122 (d, J=12 Hz) | 155.2 (C=O), 28.2 (C(CH₃)₃) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
